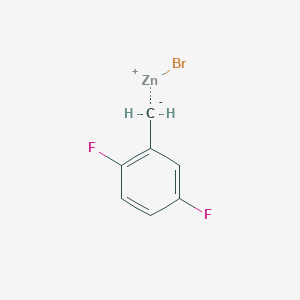
2,5-Difluorobenzylzinc bromide
Übersicht
Beschreibung
2,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5F2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzylzinc bromide can be synthesized through the reaction of 2,5-difluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2,5-Difluorobenzyl bromide+Zinc→2,5-Difluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the benzyl group from the zinc reagent to an organic halide, facilitated by a palladium catalyst.
Common Reagents and Conditions
Reagents: Organic halides (e.g., aryl halides), palladium catalysts, bases (e.g., potassium carbonate)
Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures
Major Products
The major products of these reactions are substituted aromatic compounds, where the benzyl group from this compound is transferred to the organic halide.
Wissenschaftliche Forschungsanwendungen
2,5-Difluorobenzylzinc bromide is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:
Synthesis of Pharmaceuticals: Used in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.
Wirkmechanismus
The mechanism of action of 2,5-difluorobenzylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organic halide. The zinc reagent then transfers the benzyl group to the palladium complex, which subsequently undergoes reductive elimination to form the final product. The key steps are:
Oxidative Addition: The organic halide reacts with the palladium catalyst to form a palladium-halide complex.
Transmetalation: The benzyl group from the zinc reagent is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
Uniqueness
2,5-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it suitable for the synthesis of specific target molecules that other similar compounds may not achieve as efficiently .
Eigenschaften
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDGYLNACDHULV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















